KOS-1584, also known as (E)-9,10-didehydroepothilone D, is a second-generation epothilone developed as a microtubule-stabilizing agent. This compound is designed to enhance potency and pharmacokinetic properties while reducing toxicity compared to its predecessor, KOS-862. Epothilones are structurally similar to taxanes and are primarily investigated for their potential in cancer treatment due to their ability to inhibit cell division by stabilizing microtubules .
The synthesis of KOS-1584 begins with epothilone D and involves multiple chemical reactions, including selective oxidation, reduction, and substitution. The synthetic route is optimized for high yield and purity. Key steps in the synthesis include:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various catalysts to facilitate substitution .
KOS-1584 can undergo various chemical reactions, which include:
These reactions are typically facilitated by reagents such as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The resulting derivatives can be tailored for specific therapeutic applications .
KOS-1584 functions primarily by stabilizing microtubules, which disrupts normal cell division processes. This stabilization prevents the depolymerization of microtubules, leading to cell cycle arrest in the metaphase stage. The compound's mechanism includes:
KOS-1584 appears as a solid powder with specific melting points and solubility characteristics that influence its formulation for therapeutic use.
Key chemical properties include:
KOS-1584 has significant potential in scientific research, particularly in oncology. Its applications include:
KOS-1584 (chemical name: (4S,7R,8R,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-((E)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)oxacyclohexadeca-10,13-diene-2,6-dione) is classified as a second-generation epothilone, a category comprising semi-synthetic derivatives optimized for enhanced pharmacological properties over first-generation natural compounds. The epothilone generational framework is defined as follows [1] [9]:
Table 1: Generational Classification of Epothilones
Generation | Representatives | Structural Features | Primary Optimization Goals |
---|---|---|---|
First | Epothilone B (Patupilone) | Natural 16-membered macrolide with C12-13 epoxide | Microtubule stabilization, potency |
Second | KOS-1584 | 9,10-Didehydro-epothilone D | Metabolic stability, solubility, tumor penetration |
Second | Ixabepilone | Lactam substitution at lactone | Reduced susceptibility to esterases |
Third | Sagopilone (ZK-EPO) | Fully synthetic; cyclopropane ring | Blood-brain barrier penetration |
KOS-1584 bridges the gap between natural epothilones and advanced synthetic analogs by retaining epothilone D’s des-epoxide structure while introducing conformational constraints to enhance biological performance [1] [9].
KOS-1584 is derived from epothilone D (KOS-862, desoxyepothilone B), a natural olefinic epothilone lacking the C12-13 epoxide. This absence reduces reactivity and associated toxicity compared to epoxide-bearing epothilones (e.g., epothilone B) [2] [8]. The design strategy for KOS-1584 focused on:
This semi-synthetic approach leverages the pharmacological advantages of epothilone D (reduced neurotoxicity, retained activity in taxane-resistant models) while incorporating structural features anticipating third-generation goals like conformational control and enhanced tissue distribution [9].
The defining structural feature of KOS-1584 is the 9,10-didehydro moiety (a conjugated diene system), which induces profound conformational changes in the macrocyclic ring (Figure 1). This modification:
Table 2: Impact of Structural Modifications on KOS-1584’s Biological Profile
Structural Element | Modification in KOS-1584 | Conformational Effect | Functional Consequence |
---|---|---|---|
C9-C10 Bond | Introduction of double bond | Macrocycle flattening | Enhanced tubulin-binding affinity |
C12-C13 | Retention of olefin (no epoxide) | Reduced ring strain | Lower toxicity vs. epothilone B |
C15 Side Chain | (E)-prop-1-en-2-yl thiazole | Fixed orientation | Optimal H-bonding with Arg284 of tubulin |
C4/C8 Hydroxyls | Retention | Solvent-dependent H-bond networking | Balanced solubility/membrane permeability |
Figure 1: Conformational Comparison of Epothilone D vs. KOS-1584
Epothilone D: Flexible C9-C10 single bond → puckered ring → variable pharmacophore display KOS-1584: Rigid C9-C10 double bond → planar macrocycle → optimized pharmacophore geometry
This conformational optimization translates to superior in vivo stability: KOS-1584 exhibits a prolonged plasma half-life (21.9 ± 8.75 h) compared to epothilone D (~10 h) and maintains a 2.7-fold higher volume of distribution (327 ± 161 L/m²), indicating enhanced tissue penetration [2]. The primary metabolite, KOS-1891 (seco-metabolite from lactone cleavage), is pharmacologically inactive, confirming that ring rigidity impedes esterase access [2] [4].
Table 3: Key Pharmacokinetic Parameters of KOS-1584 vs. Reference Epothilones
Parameter | KOS-1584 | Epothilone D | Ixabepilone |
---|---|---|---|
Half-life (h) | 21.9 ± 8.75 | ~10 | 35.2 |
Clearance (L/h/m²) | 11 ± 6.17 | 23.5 | 15.1 |
Vd (L/m²) | 327 ± 161 | 121 | 647 |
AUC Ratio (Metabolite/Parent) | 0.28 (KOS-1891) | Not reported | 0.15 (Lactam hydrolysis) |
Data derived from Phase I clinical trials [2] and preclinical studies [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7